molecular formula C18H17FN4O2 B2822117 N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide CAS No. 1376101-86-8

N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide

Cat. No. B2822117
CAS RN: 1376101-86-8
M. Wt: 340.358
InChI Key: VHIAIAYHSSULSE-UHFFFAOYSA-N
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Description

N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide, also known as ABT-888, is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair, and its inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer treatment.

Mechanism of Action

PARP plays a critical role in DNA repair by detecting and repairing single-strand breaks in DNA. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage. This accumulation of DNA damage can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide has been shown to be well-tolerated in clinical trials, with minimal side effects. It has been shown to enhance the efficacy of DNA-damaging agents in cancer treatment, leading to increased overall survival in patients with certain types of cancer. N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide has also been shown to have an effect on the immune system, potentially enhancing the anti-tumor immune response.

Advantages and Limitations for Lab Experiments

N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide is a potent and specific inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, its use in lab experiments is limited by its cost and availability. In addition, the effects of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide may vary depending on the type of cancer and the DNA repair pathway involved.

Future Directions

Future research on N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide will focus on its potential as a combination therapy with other DNA-damaging agents, as well as its use in other types of cancer. There is also interest in exploring the potential of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide as a radiosensitizer, as well as its effect on the immune system. Further studies are needed to fully understand the mechanism of action of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide and its potential as a cancer therapy.

Synthesis Methods

The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide involves the reaction of 2-fluorobenzyl cyanide with 3-aminobenzamide in the presence of a base, followed by the reaction with dimethylcarbamoyl chloride. The product is then purified by column chromatography to obtain N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide in high yield and purity.

Scientific Research Applications

N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. It has been shown to enhance the efficacy of DNA-damaging agents, such as radiation and chemotherapy, by inhibiting the repair of DNA damage in cancer cells. N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide has also been investigated as a monotherapy in certain types of cancer, such as breast cancer and ovarian cancer, which have defects in DNA repair pathways.

properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(dimethylcarbamoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23(2)18(25)21-13-7-5-6-12(10-13)17(24)22-16(11-20)14-8-3-4-9-15(14)19/h3-10,16H,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIAIAYHSSULSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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